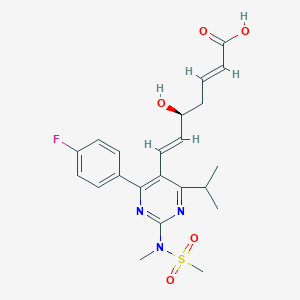
Malaxinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malaxinic acid can be synthesized through various chemical processes. One common method involves the extraction from pear fruits using solvents like ethanol and ethyl acetate . The extract is then purified through column chromatography techniques, such as Amberlite XAD-2, Diaion HP-20, and Sephadex LH-20 . High-performance liquid chromatography (HPLC) is used for the final purification step .
Industrial Production Methods
In an industrial setting, this compound is typically isolated from immature pear fruits. The process involves extracting the acidic fraction of the pear fruit using ethanol, followed by purification through multiple chromatography steps . This method ensures a high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Malaxinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts and specific reaction conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.
Applications De Recherche Scientifique
Malaxinic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds.
Biology: Studied for its antioxidant properties and its role in cellular metabolism.
Medicine: Investigated for its potential antifungal, antibacterial, and anticancer effects.
Mécanisme D'action
Malaxinic acid exerts its effects through various molecular targets and pathways. It is known to inhibit lipid peroxidation, thereby reducing oxidative stress in cells . The compound also interacts with enzymes and proteins involved in cellular metabolism, contributing to its antioxidant and antimicrobial properties .
Comparaison Avec Des Composés Similaires
Malaxinic acid is similar to other phenolic acids found in pears, such as chlorogenic acid and arbutin . it is unique due to its isoprenylated structure, which enhances its biological activity . Other similar compounds include:
Chlorogenic acid: Known for its antioxidant and anti-inflammatory properties.
Arbutin: Used in skin-whitening products and has antibacterial effects.
Coumaroyl quinic acid: Exhibits antioxidant and antimicrobial activities.
Propriétés
Formule moléculaire |
C18H24O8 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
3-(3-methylbut-2-enyl)-4-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)3-4-10-7-11(17(23)24)5-6-12(10)25-18-16(22)15(21)14(20)13(8-19)26-18/h3,5-7,13-16,18-22H,4,8H2,1-2H3,(H,23,24)/t13-,14-,15?,16-,18-/m1/s1 |
Clé InChI |
ZTHSABILDCCHJR-YPXAWNOCSA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)CO)O)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)

![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)

![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)


